molecular formula C20H21FN2O3 B247644 1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine

Katalognummer: B247644
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: KMPBFVXHIKNWKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPA-piperazine and has a molecular formula of C22H24FN3O4.

Wirkmechanismus

The exact mechanism of action of FMPA-piperazine is not fully understood. However, it is believed that the compound induces cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell division. It is also thought to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and physiological effects:
FMPA-piperazine has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant adverse effects on normal cells or tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using FMPA-piperazine in lab experiments is its high potency and selectivity towards cancer cells and bacteria. However, one limitation is that the compound is not readily available commercially and needs to be synthesized in the lab.

Zukünftige Richtungen

1. Investigating the potential of FMPA-piperazine as a lead compound for the development of new anticancer drugs.
2. Studying the mechanism of action of FMPA-piperazine in greater detail to identify new targets for drug development.
3. Exploring the potential of FMPA-piperazine as a therapeutic agent for the treatment of bacterial infections.
4. Developing new synthetic methods for the production of FMPA-piperazine.
5. Conducting further studies to determine the pharmacokinetics and pharmacodynamics of FMPA-piperazine in vivo.
In conclusion, FMPA-piperazine is a promising compound with potential applications in the fields of medicinal chemistry and microbiology. Its high potency and selectivity towards cancer cells and bacteria make it an attractive candidate for further research and development.

Synthesemethoden

The synthesis of FMPA-piperazine involves a multi-step process that begins with the reaction of 3-fluorobenzoyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with 4-methylphenoxyacetic acid to obtain the final product.

Wissenschaftliche Forschungsanwendungen

FMPA-piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, FMPA-piperazine has been found to have antimicrobial properties and can inhibit the growth of various bacterial strains.

Eigenschaften

Molekularformel

C20H21FN2O3

Molekulargewicht

356.4 g/mol

IUPAC-Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H21FN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3

InChI-Schlüssel

KMPBFVXHIKNWKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Kanonische SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Löslichkeit

53.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.